molecular formula C19H17NO3 B13697385 Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13697385
M. Wt: 307.3 g/mol
InChI Key: KIWVUACTQXOYRX-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated biphenyls.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-Phenyl)-5-methylisoxazole-4-carboxylate: Similar structure but lacks the biphenyl group.

    Methyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

    3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic acid: Similar structure but lacks the ester group.

Uniqueness

This compound is unique due to the presence of both the biphenyl group and the isoxazole ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

ethyl 5-methyl-3-(2-phenylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C19H17NO3/c1-3-22-19(21)17-13(2)23-20-18(17)16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3

InChI Key

KIWVUACTQXOYRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2C3=CC=CC=C3)C

Origin of Product

United States

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